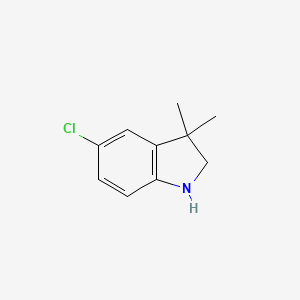
5-Chlor-3,3-dimethylindolin
Übersicht
Beschreibung
5-Chloro-3,3-dimethylindoline is a chemical compound with the molecular formula C10H12ClN and a molecular weight of 181.66 . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of 5-Chloro-3,3-dimethylindoline involves several steps, including the reaction of 5-chloro-3,3-dimethyl-indolin-2-one with other raw materials . Another method involves the use of a novel variant of anthranilic acid (Methyl 2-amino-5-chloro-3-methylbenzoate) to get Chlorantraniliprole . The synthesis of target compounds is depicted in Scheme 1. 5-chloro-3-formyl indole-2-carboxylate 1 was reacted with amines 2a–e through reflux in ethanol followed by reduction of the intermediate imine with NaBH4 .Molecular Structure Analysis
The molecular structure of 5-Chloro-3,3-dimethylindoline consists of a benzene ring fused with a pyrrole ring, which is substituted with a chlorine atom and two methyl groups .Physical and Chemical Properties Analysis
5-Chloro-3,3-dimethylindoline has a predicted boiling point of 268.3±39.0 °C and a predicted density of 1.101±0.06 g/cm3 . Its pKa is predicted to be 4.57±0.40 .Wissenschaftliche Forschungsanwendungen
Pharmazeutika
5-Chlor-3,3-dimethylindolin kann in der pharmazeutischen Industrie eingesetzt werden . Seine einzigartige chemische Struktur und Reaktivität machen es zu einem wertvollen Reagenz bei der Synthese verschiedener pharmazeutischer Verbindungen .
Agrochemikalien
Ähnlich wie bei der Verwendung in Pharmazeutika kann this compound auch bei der Synthese von Agrochemikalien eingesetzt werden . Dazu gehören Pestizide, Herbizide und andere in der Landwirtschaft verwendete Chemikalien.
Organische Synthese
this compound ist ein vielseitiges Werkzeug in den Händen von erfahrenen Chemikern . Es kann als Reagenz in einer Vielzahl von organischen Synthesereaktionen eingesetzt werden und trägt zur Herstellung einer Vielzahl organischer Verbindungen bei.
Chemische Forschung
Diese Verbindung kann in der chemischen Forschung eingesetzt werden, insbesondere bei der Untersuchung von Indolinderivaten . Forscher können seine Eigenschaften und Reaktionen untersuchen, um ein besseres Verständnis ähnlicher Verbindungen zu gewinnen.
Referenzstandards
this compound kann als Referenzstandard in pharmazeutischen Tests verwendet werden . Referenzstandards werden verwendet, um die Richtigkeit analytischer Methoden und die Qualität pharmazeutischer Produkte sicherzustellen.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Indole derivatives, which include 5-chloro-3,3-dimethylindoline, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives have been shown to impact a wide range of biochemical pathways due to their interaction with multiple targets . The downstream effects of these interactions can vary greatly, depending on the specific pathway and the nature of the interaction.
Result of Action
Indole derivatives have been shown to have a variety of biological activities, suggesting that they can induce a range of molecular and cellular effects .
Eigenschaften
IUPAC Name |
5-chloro-3,3-dimethyl-1,2-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLDGWKRGSUXLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Isopropyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2406335.png)
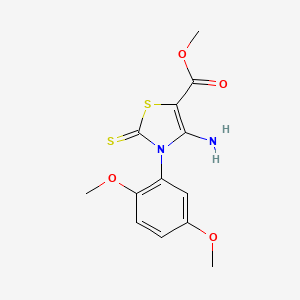
![2,3-dimethyl-5-(phenylsulfonyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2406339.png)
![2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B2406341.png)
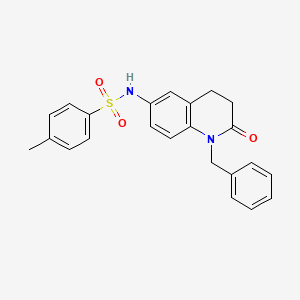

![3-(3,5-dimethylisoxazol-4-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide](/img/structure/B2406347.png)

![N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2406351.png)
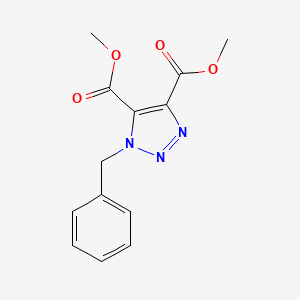

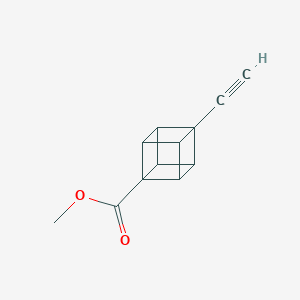

![4-oxo-N-(thiophen-2-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2406358.png)
